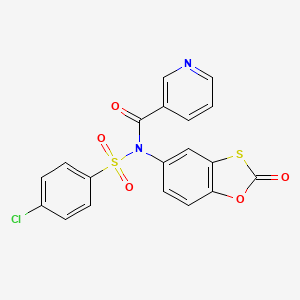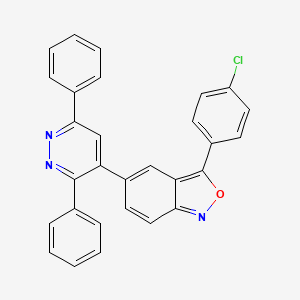![molecular formula C27H20N2OS B11568793 4-(1,3-benzothiazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline](/img/structure/B11568793.png)
4-(1,3-benzothiazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE is a complex organic compound that features a benzothiazole moiety and a benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE typically involves the condensation of 4-(1,3-benzothiazol-2-yl)aniline with 4-(benzyloxy)benzaldehyde under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole and benzyloxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
(E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Heparinoid: Compounds similar to heparin, found in marine organisms.
Uniqueness
(E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE is unique due to its combination of benzothiazole and benzyloxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H20N2OS |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C27H20N2OS/c1-2-6-21(7-3-1)19-30-24-16-10-20(11-17-24)18-28-23-14-12-22(13-15-23)27-29-25-8-4-5-9-26(25)31-27/h1-18H,19H2 |
InChI Key |
WTORQFUQVXROHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B11568711.png)

![Ethyl 4-(4-ethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11568721.png)
![1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11568725.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568726.png)
![6-(4-chlorophenyl)-N-(2-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568727.png)

![8-Butyl-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane](/img/structure/B11568738.png)
![methyl 4-{7-[(4-methylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11568744.png)
![5-Phenyl-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine](/img/structure/B11568745.png)
![2-[(4-methoxyphenyl)amino]-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B11568752.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568753.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11568760.png)
![N-(2,5-Dichlorophenyl)-3-{N'-[(E)-(3-iodophenyl)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B11568780.png)
